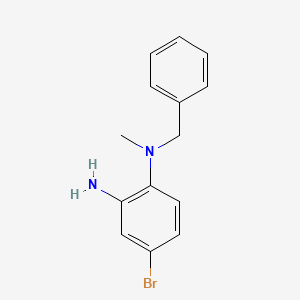

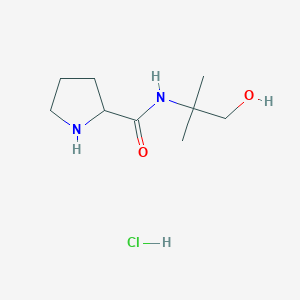

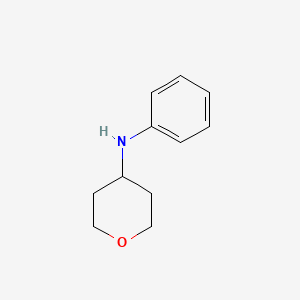

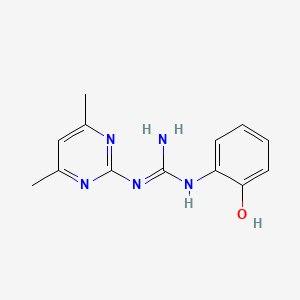

![molecular formula C8H15N3 B3023328 methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine CAS No. 920478-94-0](/img/structure/B3023328.png)

methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine

Descripción general

Descripción

“Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine (also known as N-methyl-1-(1,4,5-trimethylimidazol-2-yl)methanamine), focusing on six unique applications:

Pharmaceutical Development

Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine is a derivative of imidazole, a heterocyclic compound known for its broad range of biological activities. Imidazole derivatives are integral in the development of various pharmaceuticals due to their antimicrobial, antifungal, antiviral, and anticancer properties . This compound can be explored for its potential in creating new drugs targeting specific pathogens or cancer cells.

Catalysis in Organic Synthesis

Imidazole derivatives, including methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine, are valuable in catalysis. They can act as ligands in metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes . This application is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Coordination Chemistry

The compound’s imidazole ring can coordinate with various metal ions, forming stable complexes. These complexes are studied for their potential applications in materials science, including the development of new materials with unique electronic, magnetic, or optical properties . This makes it a candidate for research in advanced material design.

Biological Imaging

Imidazole derivatives are used in the development of fluorescent probes for biological imaging. Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine could be modified to create new imaging agents that help visualize biological processes at the cellular and molecular levels . This application is significant in medical diagnostics and research.

Antioxidant Research

Compounds containing imidazole rings have shown antioxidant properties, which are essential in protecting cells from oxidative stress. Research into methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine could reveal its potential as an antioxidant agent, contributing to the development of therapies for diseases caused by oxidative damage .

Enzyme Inhibition

Imidazole derivatives are known to inhibit various enzymes, making them useful in studying enzyme function and developing enzyme inhibitors as drugs . Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine could be investigated for its ability to inhibit specific enzymes, providing insights into new therapeutic targets.

Agricultural Chemistry

In agriculture, imidazole derivatives are used as fungicides and herbicides. The compound could be explored for its potential to protect crops from fungal infections and weeds, contributing to sustainable agricultural practices .

Polymer Chemistry

Imidazole-containing compounds are used in the synthesis of polymers with unique properties. Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine could be utilized in creating new polymeric materials with applications in various industries, including packaging, electronics, and biomedicine .

These applications highlight the versatility and potential of methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine in various scientific research fields. Each application offers a unique avenue for exploration, contributing to advancements in technology, medicine, and industry.

BMC Chemistry RSC Publishing Organic Chemistry Portal Future Journal of Pharmaceutical Sciences SpringerLink RSC Advances RSC Publishing Organic Chemistry Portal

Mecanismo De Acción

Target of Action

Methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine, also known as N-methyl-1-(1,4,5-trimethylimidazol-2-yl)methanamine, is a compound that contains an imidazole ring . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms , which may contribute to its diverse biological activities.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

N-methyl-1-(1,4,5-trimethylimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6-7(2)11(4)8(10-6)5-9-3/h9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZKTEIXJCWHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)CNC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.